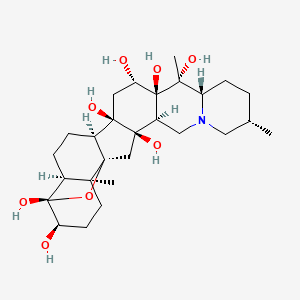
Cevin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cevine is a steroid consisting of cevane having an oxygen bridge between positions 4 and 9 and carrying seven additional hydroxy substituents. It has a role as an insecticide. It derives from a hydride of a cevane.
Q & A
Basic Research Questions
Q. How should researchers design reproducible experiments to study Cevin's physicochemical properties?
- Methodological Answer :
- Step 1 : Define measurable parameters (e.g., solubility, stability under varying pH/temperature) using validated protocols from literature .
- Step 2 : Use controlled experimental conditions (e.g., inert atmosphere for air-sensitive compounds) and document all variables (e.g., solvent purity, equipment calibration) to ensure reproducibility .
- Step 3 : Include triplicate trials and negative/positive controls to validate results. For example:
| Parameter | Condition 1 | Condition 2 | Control Group |
|---|---|---|---|
| Solubility (mg/mL) | 25°C, pH 7 | 40°C, pH 3 | Solvent blank |
- Step 4 : Adhere to journal-specific guidelines for reporting (e.g., Beilstein Journal of Organic Chemistry standards for compound characterization) .
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Methodological Answer :
- Chromatographic Purification : Use HPLC or column chromatography with UV/vis or mass spectrometry for real-time purity assessment .
- Spectroscopic Validation : Confirm structural integrity via NMR (¹H/¹³C), FT-IR, and elemental analysis .
- Batch Consistency : Document synthesis protocols in detail, including catalyst ratios, reaction times, and post-synthesis handling (e.g., lyophilization for hygroscopic compounds) .
Q. How can researchers formulate hypothesis-driven questions about this compound's biological activity?
- Methodological Answer :
- PICO Framework : Apply the Population-Intervention-Comparison-Outcome model :
- Population : Target cell lines or enzymes.
- Intervention : Dose ranges of this compound.
- Comparison : Existing analogs or placebo.
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example:
"Does this compound inhibit [specific enzyme] more effectively than [analog] in [cell line], and what molecular interactions drive this selectivity?"
Advanced Research Questions
Q. How should contradictory data about this compound's mechanism of action be analyzed?
- Methodological Answer :
- Root-Cause Analysis :
Compare experimental conditions (e.g., assay type, cell viability thresholds) across studies .
Use meta-analysis to identify confounding variables (e.g., solvent used in cell cultures affecting results) .
- Statistical Reconciliation : Apply multivariate regression or Bayesian modeling to quantify uncertainty .
- Example Workflow :
Data Collection → Discrepancy Mapping → Hypothesis Testing (ANOVA/t-test) → Mechanistic Re-evaluation
Q. What interdisciplinary approaches can resolve challenges in this compound's structural elucidation under non-ambient conditions?
- Methodological Answer :
- Synchrotron X-ray Diffraction : For high-resolution crystal structure analysis at extreme temperatures .
- Computational Modeling : Pair molecular dynamics simulations (e.g., DFT calculations) with experimental data to predict conformational changes .
- Collaborative Frameworks : Integrate chemistry, biophysics, and data science teams to address complexity .
Q. How can researchers optimize this compound's stability in long-term pharmacokinetic studies?
- Methodological Answer :
- Accelerated Stability Testing : Use Q10 (Arrhenius) model to extrapolate degradation rates at elevated temperatures .
- Formulation Strategies : Test lyophilized vs. nano-encapsulated forms and monitor bioavailability via LC-MS .
- Data Documentation :
| Formulation | Storage Condition | % Remaining (Day 30) | Major Degradants |
|---|---|---|---|
| Lyophilized | -20°C, dark | 98% | None detected |
| Nano-lipid | 25°C, 60% RH | 85% | Oxide metabolite |
Q. Guidelines for Publishing Research on this compound
- Abstract Structure : Highlight hypothesis, methods, key findings (e.g., "this compound exhibits pH-dependent stability, with 95% purity achieved via HPLC"), and broader implications without statistical detail .
- Data Reproducibility : Archive raw datasets and code in repositories like Zenodo, citing DOIs in the manuscript .
- Ethical Compliance : Disclose funding sources and conflicts of interest in the acknowledgments section .
特性
CAS番号 |
124-98-1 |
|---|---|
分子式 |
C27H43NO8 |
分子量 |
509.6 g/mol |
IUPAC名 |
(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22R,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol |
InChI |
InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+,24+,25+,26-,27+/m0/s1 |
InChIキー |
MZHXYVMEVBEFAL-GVGRLPMFSA-N |
SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O |
異性体SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@]6([C@@H](CC7)O)O)C)O)O)O)(C)O |
正規SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O |
外観 |
Solid powder |
Key on ui other cas no. |
124-98-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
10566-87-7 (potassium salt) 6363-63-9 (hydrochloride) 63937-16-6 (hydrochloride-hydrate) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cevin cevine cevine hydrochloride cevine hydrochloride-hydrate cevine potassium salt sabadinine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















